

A Comprehensive Technical Guide to 1,2,3-Triaminopropane

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Compound of Interest

Compound Name: Propane-1,2,3-triamine

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For researchers, scientists, and professionals in drug development, 1,2,3-triaminopropane is a versatile tridentate ligand and a valuable building block in synthetic chemistry. Its unique structural arrangement of three amino groups on a propane backbone imparts specific chemical properties that are leveraged in coordination chemistry, catalysis, and the synthesis of novel organic molecules. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and key applications.

Chemical Identity and Synonyms

1,2,3-Triaminopropane is registered under the CAS number 21291-99-6.^{[1][2][3][4]} It is known by several synonyms across various chemical databases and suppliers.

Identifier Type	Value	Source
CAS Number	21291-99-6	^{[1][2][3][4]}
IUPAC Name	propane-1,2,3-triamine	^{[2][3]}
Synonyms	1,2,3-Propanetriamine, 2-amino-1,3-diaminopropane, Propane-1,2,3-triamine	^{[1][3][5][6]}
PubChem CID	432418	^{[1][2]}
EC Number	140-927-9	^[2]
DSSTox Substance ID	DTXSID70330765	^{[1][2]}

Physicochemical and Computed Properties

The physicochemical properties of 1,2,3-triaminopropane are crucial for understanding its reactivity and behavior in various chemical systems. The presence of three amino groups makes it a strong base.[3]

Property	Value	Notes
Molecular Formula	C3H11N3	[1][2][3]
Molecular Weight	89.14 g/mol	[2][3]
Boiling Point	92-93°C at 9 mmHg	Decomposes at 190°C at 760 mmHg.[4]
Topological Polar Surface Area	78.1 Å ²	Computed by Cactvs 3.4.6.11. [2]
Hydrogen Bond Donor Count	3	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	2	[2]
pKa1	3.715 (for 1·H ₂ ²⁺)	In aqueous solution (0.15 mol dm ⁻³ NaCl, 298 K).[7]
pKa2	7.981 (for 1·H ⁺)	In aqueous solution (0.15 mol dm ⁻³ NaCl, 298 K).[7]
pKa3	9.642 (for 1)	In aqueous solution (0.15 mol dm ⁻³ NaCl, 298 K).[7]

Experimental Protocols

The synthesis of 1,2,3-triaminopropane can be achieved through several routes. The following outlines a common method based on the nucleophilic substitution of 1,2,3-tribromopropane with ammonia.[3]

Synthesis of 1,2,3-Triaminopropane via Nucleophilic Substitution

This method involves the reaction of 1,2,3-tribromopropane with ammonia, where each bromine atom is sequentially replaced by an amino group. The reaction is typically carried out under pressure and at an elevated temperature.

Materials:

- 1,2,3-tribromopropane
- Concentrated aqueous ammonia or liquid ammonia
- Ethanol (as solvent, optional)
- Sodium hydroxide (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Appropriate glassware for high-pressure reactions (e.g., autoclave)

Procedure:

- **Reaction Setup:** In a high-pressure reactor, place 1,2,3-tribromopropane and a significant molar excess of ammonia. The use of a solvent like ethanol can aid in homogenization. The large excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.
- **Reaction Conditions:** Seal the reactor and heat the mixture. The reaction temperature and pressure will depend on the specific setup and the concentration of ammonia used. The reaction is typically run for several hours to ensure complete substitution.
- **Work-up:** After cooling the reactor to room temperature, carefully vent any excess ammonia. Transfer the reaction mixture to a round-bottom flask.
- **Neutralization and Extraction:** Add a solution of sodium hydroxide to neutralize the ammonium bromide byproduct and to deprotonate the amine hydrobromide salts, liberating

the free triamine. The product can then be extracted using a suitable organic solvent.

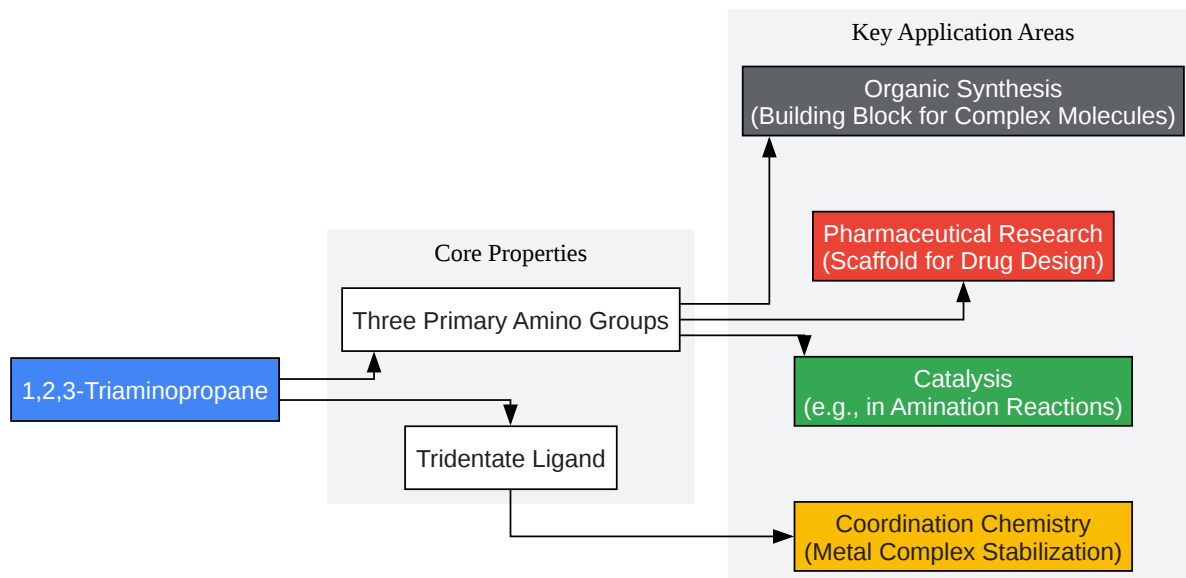
- Purification: The crude product is purified by distillation under reduced pressure. The boiling point of 1,2,3-triaminopropane is approximately 92-93°C at 9 mmHg.[4] The yield for this method is reported to be in the range of 85-90%.[3]

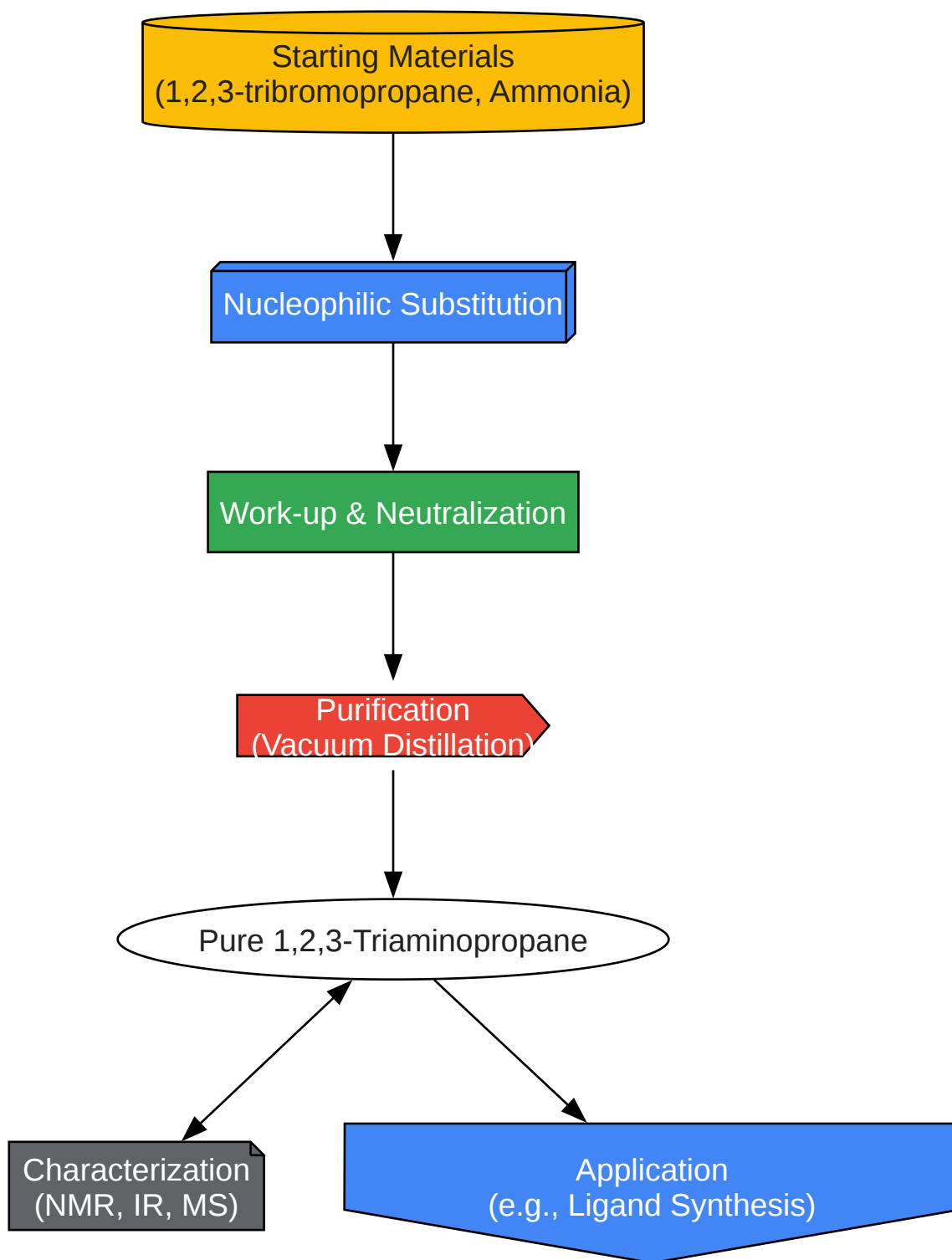
Characterization: The identity and purity of the synthesized 1,2,3-triaminopropane should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are used to confirm the structure of the carbon backbone and the presence of amine protons.[3]
- Infrared (IR) Spectroscopy: Characteristic N-H stretching and bending vibrations can be observed.[3]
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Applications and Logical Relationships

1,2,3-Triaminopropane's utility stems from its ability to act as a tridentate chelating agent and its reactive amino groups.





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